molecular formula C22H28O7 B13325783 SchisandlignanD

SchisandlignanD

Cat. No.: B13325783
M. Wt: 404.5 g/mol
InChI Key: FQZMTUCBAKMGJM-FHGNATFXSA-N
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Description

SchisandlignanD is a naturally occurring lignan compound found in the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SchisandlignanD typically involves the extraction of the compound from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound. In laboratory settings, synthetic routes may involve the use of precursor molecules and specific catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps such as crystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: SchisandlignanD undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: SchisandlignanD serves as a valuable compound for studying lignan biosynthesis and its chemical transformations.

    Biology: It is used to investigate cellular mechanisms related to oxidative stress, inflammation, and apoptosis.

    Medicine: this compound exhibits promising therapeutic effects in liver protection, cancer treatment, and neuroprotection.

    Industry: The compound is utilized in the development of dietary supplements and herbal formulations aimed at promoting overall health and well-being.

Mechanism of Action

The mechanism of action of SchisandlignanD involves multiple molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.

    Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

    Hepatoprotective Action: this compound protects liver cells by preventing lipid peroxidation and enhancing detoxification processes.

    Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the regulation of cell cycle-related proteins.

Comparison with Similar Compounds

SchisandlignanD is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:

    Schisandrin: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.

    Gomisin A: Exhibits anti-inflammatory and anticancer effects, but differs in its molecular targets and pathways.

    Deoxyschisandrin: Shares hepatoprotective and neuroprotective activities, yet has distinct pharmacokinetic properties.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

(8S,9S,10S)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,8,14-triol

InChI

InChI=1S/C22H28O7/c1-10-7-12-8-14(23)19(26-3)21(28-5)16(12)17-13(18(25)11(10)2)9-15(24)20(27-4)22(17)29-6/h8-11,18,23-25H,7H2,1-6H3/t10-,11-,18-/m0/s1

InChI Key

FQZMTUCBAKMGJM-FHGNATFXSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)O)OC)OC)OC)OC)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)O)OC)OC)OC)OC)O

Origin of Product

United States

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